Cimetidina Impureza EP H

Descripción general

Descripción

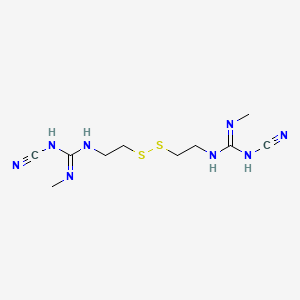

Cimetidine EP Impurity H, also known as 1,1′-(Disulphanediyldiethylene)bis(2-cyano-3-methylguanidine), is a chemical compound with the molecular formula C10H18N8S2 and a molecular weight of 314.43 g/mol . It is a secondary standard used in pharmaceutical research and quality control to ensure the purity and efficacy of cimetidine, a histamine H2 receptor antagonist used to treat conditions such as peptic ulcers and gastroesophageal reflux disease .

Aplicaciones Científicas De Investigación

Cimetidine EP Impurity H has several applications in scientific research:

Pharmaceutical Research: It is used as a reference standard in the development and quality control of cimetidine formulations.

Analytical Chemistry: The compound is employed in method development and validation for the detection and quantification of impurities in pharmaceutical products.

Biological Studies: Research on the biological effects of cimetidine and its impurities can provide insights into their pharmacokinetics and pharmacodynamics.

Industrial Applications: The impurity is used in stability studies and to assess the shelf life of cimetidine-containing products.

Mecanismo De Acción

Target of Action

Cimetidine EP Impurity H, also known as Cimetidine Disulfane Impurity , is a derivative of Cimetidine, which is a histamine H2 receptor antagonist . The primary target of Cimetidine and its impurities is the histamine H2 receptor, which plays a crucial role in gastric acid secretion .

Mode of Action

Cimetidine EP Impurity H, like Cimetidine, is likely to interact with the histamine H2 receptors. Cimetidine competitively inhibits histamine binding to these receptors . This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity .

Biochemical Pathways

The primary biochemical pathway affected by Cimetidine EP Impurity H is the gastric acid secretion pathway. By inhibiting the histamine H2 receptors, it reduces the production of gastric acid, pepsin, and gastrins . It also blocks the activity of cytochrome P-450 .

Result of Action

The molecular and cellular effects of Cimetidine EP Impurity H’s action are likely to be similar to those of Cimetidine. By inhibiting the histamine H2 receptors, it reduces gastric acid secretion, leading to a decrease in gastric volume and acidity . This can help manage conditions like GERD, peptic ulcer disease, and indigestion .

Análisis Bioquímico

Biochemical Properties

It is known that Cimetidine, the parent compound, is a histamine H2-receptor antagonist . It exerts weak antiandrogenic activity in high doses by competitively inhibiting DHT and other androgens from binding to the cytosolic androgen receptor . It is plausible that Cimetidine EP Impurity H may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Cimetidine, the parent compound, is known to inhibit gastric acid secretion by blocking the H2 histamine receptors on the membrane of the gastric parietal cells . This results in a reduction in gastric volume and acidity .

Molecular Mechanism

Cimetidine, the parent compound, is known to exert its effects through the occupation of H2 histamine receptors on the membrane of the gastric parietal cells, resulting in the inhibition of gastric acid secretion .

Temporal Effects in Laboratory Settings

It is known that Cimetidine EP Impurity H is supplied with a certificate of analysis and analytical data, suggesting its stability for use in laboratory settings .

Metabolic Pathways

Cimetidine, the parent compound, is known to inhibit many of the isoenzymes of the hepatic CYP450 enzyme system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cimetidine EP Impurity H involves the reaction of 2-cyano-3-methylguanidine with a disulfide compound. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired impurity . The process may involve multiple steps, including purification and isolation of the final product.

Industrial Production Methods

In an industrial setting, the production of Cimetidine EP Impurity H follows stringent guidelines to maintain consistency and quality. The process involves large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and drying. Quality control measures, including analytical testing, are employed to ensure the impurity meets the required standards .

Análisis De Reacciones Químicas

Types of Reactions

Cimetidine EP Impurity H can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the disulfide bond to thiols.

Substitution: Nucleophilic substitution reactions can occur at the cyano or methylguanidine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted guanidines .

Comparación Con Compuestos Similares

Similar Compounds

Cimetidine EP Impurity A: Methyl N’-cyano-N-(2-((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidothioate.

Cimetidine EP Impurity E: 1-Cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine.

Uniqueness

Cimetidine EP Impurity H is unique due to its specific disulfide linkage, which distinguishes it from other cimetidine impurities. This structural feature can influence its chemical reactivity and interactions in analytical applications .

Actividad Biológica

Cimetidine EP Impurity H, a derivative of the well-known histamine H2 receptor antagonist cimetidine, has garnered attention for its potential biological activities. This article explores the biological mechanisms, case studies, and research findings related to Cimetidine EP Impurity H, emphasizing its pharmacological effects and implications in clinical settings.

Chemical Profile

- Chemical Name : 1,1'-(disulfanediylbis(ethane-2,1-diyl))bis(2-cyano-3-methylguanidine)

- CAS Number : 74886-59-2

- Molecular Formula : C10H18N8S2

- Molecular Weight : 314.43 g/mol

Cimetidine functions primarily as a competitive antagonist of the histamine H2 receptor, which plays a crucial role in gastric acid secretion. The activity of Cimetidine EP Impurity H may be linked to similar pathways but requires further investigation to fully elucidate its pharmacodynamics.

Antiviral and Immunomodulatory Effects

Research indicates that cimetidine can enhance the antiviral activity of interferon-alpha (IFN-α) without exhibiting direct antiviral properties itself. A study demonstrated that cimetidine treatment resulted in a significant increase in IFN-α titers when combined with viral infections, suggesting an immunomodulatory role . However, it also showed a dose-dependent suppression of natural killer (NK) cell activity, indicating a complex interaction with the immune system .

Case Studies on Drug-Induced Hemolytic Anemia

A notable case study highlighted the potential for Cimetidine EP Impurity H to induce drug-dependent antibodies leading to drug-induced immune hemolytic anemia (DIIHA). In one case, a 44-year-old male developed severe hemolytic anemia after oral administration of cimetidine, with serological tests revealing high titers of cimetidine-dependent antibodies . This finding underscores the importance of monitoring patients for adverse reactions associated with cimetidine derivatives.

| Parameter | Findings |

|---|---|

| Patient Age | 44 years |

| Antibody Titer | IgG and IgM up to 4,096 |

| Duration of Monitoring | Up to 82 days post-drug intake |

| Symptoms | Fatigue, jaundice |

Effects on Erythropoietic Protoporphyria (EPP)

Cimetidine has been explored as a treatment option for erythropoietic protoporphyria (EPP), a condition characterized by photosensitivity due to protoporphyrin IX accumulation. Clinical data suggest that cimetidine can reduce erythrocyte PpIX levels significantly over time, alleviating symptoms in some patients . In a cohort study involving 18 patients treated with cimetidine for four months, a median decrease in PpIX levels of 20% was observed .

Pharmacokinetics and Safety Profile

Cimetidine's ability to cross the blood-brain barrier raises concerns regarding central nervous system effects, including mental confusion in susceptible populations. A study correlating serum concentrations with mental status changes found that higher trough concentrations were associated with increased severity of confusion, particularly in patients with renal and hepatic dysfunction .

Summary of Findings

The biological activity of Cimetidine EP Impurity H highlights its multifaceted roles:

- Immunomodulation : Enhances antiviral responses while suppressing NK cell activity.

- Adverse Reactions : Potentially induces DIIHA through antibody production.

- Therapeutic Potential : Shows promise in managing EPP by lowering toxic protoporphyrin levels.

- CNS Effects : Risk of mental confusion at elevated serum concentrations.

Propiedades

IUPAC Name |

1-cyano-3-[2-[2-[(N-cyano-N'-methylcarbamimidoyl)amino]ethyldisulfanyl]ethyl]-2-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N8S2/c1-13-9(17-7-11)15-3-5-19-20-6-4-16-10(14-2)18-8-12/h3-6H2,1-2H3,(H2,13,15,17)(H2,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTGYLDJRZJUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NCCSSCCNC(=NC)NC#N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.